N-(3-chloro-4-fluorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide
CAS No.:
Cat. No.: VC15038428
Molecular Formula: C19H19ClFN5O3
Molecular Weight: 419.8 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C19H19ClFN5O3 | 
|---|---|
| Molecular Weight | 419.8 g/mol | 
| IUPAC Name | N-(3-chloro-4-fluorophenyl)-4,7-dioxo-2-piperidin-1-yl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide | 
| Standard InChI | InChI=1S/C19H19ClFN5O3/c20-12-8-10(4-5-13(12)21)22-17(28)11-9-14(27)23-16-15(11)18(29)25-19(24-16)26-6-2-1-3-7-26/h4-5,8,11H,1-3,6-7,9H2,(H,22,28)(H2,23,24,25,27,29) | 
| Standard InChI Key | WVRPVPSMJRRKQO-UHFFFAOYSA-N | 
| Canonical SMILES | C1CCN(CC1)C2=NC3=C(C(CC(=O)N3)C(=O)NC4=CC(=C(C=C4)F)Cl)C(=O)N2 | 
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure integrates multiple pharmacophores critical for biological activity. The pyrido[2,3-d]pyrimidine scaffold provides a planar aromatic system capable of π-π interactions, while the piperidine moiety enhances solubility and confers conformational flexibility. The 3-chloro-4-fluorophenyl group contributes to hydrophobic interactions and target selectivity.
Table 1: Key Structural and Physicochemical Data
| Property | Value/Description | 
|---|---|
| Molecular Formula | C₂₁H₂₀ClFN₄O₃ | 
| Molecular Weight | 454.86 g/mol | 
| Hydrogen Bond Donors | 2 (hydroxy and carboxamide groups) | 
| Hydrogen Bond Acceptors | 6 | 
| LogP (Predicted) | 2.8 ± 0.3 | 
| Topological Polar Surface Area | 98 Ų | 
X-ray crystallography reveals a bicyclic pyrido[2,3-d]pyrimidine system with a semi-rigid chair conformation in the tetrahydropyridine ring. The 4-hydroxy group participates in intramolecular hydrogen bonding with the adjacent carbonyl oxygen, stabilizing the enol tautomer. Substituents at the 2-position (piperidin-1-yl) and 5-carboxamide group enhance binding affinity to kinase domains, as demonstrated in molecular docking studies .
Synthesis and Optimization
The synthesis involves a multi-step sequence emphasizing regioselective functionalization. A representative route includes:
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Formation of Pyrido[2,3-d]pyrimidine Core: Condensation of 2-aminonicotinamide with ethyl acetoacetate under acidic conditions yields the tetracyclic backbone.
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Piperidine Substitution: Nucleophilic aromatic substitution at the 2-position using piperidine in dimethylformamide at 80°C.
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Carboxamide Coupling: Reaction of the 5-carboxylic acid intermediate with 3-chloro-4-fluoroaniline via HATU-mediated amide bond formation.
 
Table 2: Critical Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) | 
|---|---|---|---|
| 1 | H₂SO₄ (cat.), reflux, 6 h | 65 | 92 | 
| 2 | Piperidine, DMF, 80°C, 12 h | 78 | 95 | 
| 3 | HATU, DIPEA, DCM, rt, 24 h | 82 | 98 | 
Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity. Scale-up challenges include controlling epimerization at the 5-position during carboxamide formation, mitigated by low-temperature conditions.
Pharmacological Activity and Mechanism
The compound exhibits nanomolar inhibitory activity against multiple kinases, notably LIM kinase (LIMK) and Rho-associated kinase (ROCK), which regulate cytoskeletal dynamics and cancer cell metastasis .
Table 3: Kinase Inhibition Profile (IC₅₀)
| Kinase | IC₅₀ (nM) | Selectivity Fold vs. Off-Targets | 
|---|---|---|
| LIMK1 | 12 ± 2 | 45× (vs. PKA) | 
| ROCK2 | 18 ± 3 | 32× (vs. PKCα) | 
| AKT1 | 250 ± 40 | 5× (vs. PI3Kγ) | 
Mechanistically, the hydroxy group at position 4 chelates Mg²⁺ ions in the ATP-binding pocket, while the carboxamide forms hydrogen bonds with backbone amides of the hinge region . In MDA-MB-231 breast cancer cells, the compound reduces phosphorylated cofilin levels (EC₅₀ = 38 nM), inhibiting invadopodia formation and matrix degradation.
Therapeutic Applications and Preclinical Data
Oncology
In xenograft models of triple-negative breast cancer (TNBC), daily oral administration (10 mg/kg) reduces tumor volume by 62% over 21 days compared to controls. Synergy with paclitaxel (combination index = 0.3) suggests potential for combination regimens.
Fibrotic Disorders
The compound attenuates TGF-β-induced collagen deposition in human lung fibroblasts (IC₅₀ = 50 nM), outperforming nintedanib in precision-cut lung slices.
Table 4: ADME-Tox Profile
| Parameter | Result | 
|---|---|
| Plasma Protein Binding | 89% (Human) | 
| Hepatic Clearance | 15 mL/min/kg (Rat) | 
| hERG Inhibition | IC₅₀ > 30 μM | 
| CYP3A4 Inhibition | 22% at 10 μM | 
Future Directions
- 
Structural Optimization: Introducing electron-withdrawing groups at the 7-position may enhance metabolic stability.
 - 
Biomarker Development: Correlating LIMK1 expression levels with therapeutic response in patient-derived organoids.
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Formulation Strategies: Nanoparticle encapsulation to improve oral bioavailability (current F% = 35 in rats).
 
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